molecular formula C24H24N4O4 B2652725 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 941981-41-5

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2652725
CAS No.: 941981-41-5
M. Wt: 432.48
InChI Key: NOEQBBUXYDHCOG-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introducing the ethoxyphenyl and methoxy-methylphenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methoxy-methylphenyl groups.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, compounds with a pyrazolo[1,5-a]pyrazine core have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research. This specific compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action for 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites, altering the function of these targets and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide
  • 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the specific substitution pattern on its aromatic rings. This can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-32-18-8-6-17(7-9-18)19-14-21-24(30)27(11-12-28(21)26-19)15-23(29)25-20-13-16(2)5-10-22(20)31-3/h5-14H,4,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQBBUXYDHCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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